molecular formula C18H15BrO4S B2645104 Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2361853-48-5

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2645104
CAS No.: 2361853-48-5
M. Wt: 407.28
InChI Key: RQWWGKPWDAETQC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. Naphthalene derivatives are known for their diverse biological activities and are used in various scientific and industrial applications .

Preparation Methods

The synthesis of Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-ethoxybenzene followed by sulfonation to introduce the sulfonate group. The final step involves coupling the sulfonated intermediate with a naphthalene derivative under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate can be compared with other naphthalene derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

naphthalen-1-yl 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4S/c1-2-22-17-11-10-14(19)12-18(17)24(20,21)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWWGKPWDAETQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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